molecular formula C16H15ClN4O2S B4671925 N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE

N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE

Cat. No.: B4671925
M. Wt: 362.8 g/mol
InChI Key: USXIVPXLXCTUOJ-UHFFFAOYSA-N
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Description

N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties . The unique structure of this compound, which includes a thiadiazole ring fused to a pyrimidine ring, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE typically involves multi-component reactions under solvent-free conditions. One common method is the microwave-assisted synthesis, which uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- . This method is advantageous due to its high efficiency, reduced reaction time, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis or other green chemistry approaches that minimize the use of hazardous materials and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to its antimicrobial or antitumor effects. The exact molecular targets and pathways may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-METHYLBENZAMIDE
  • N-{5-[5-OXO-7-(1-PIPERAZINYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-2-YL]-3-PYRIDINYL}GLYCINAMID

Uniqueness

N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE is unique due to its specific substitution pattern and the presence of both a butyl group and a chlorobenzamide moiety.

Properties

IUPAC Name

N-(2-butyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-2-3-8-13-20-21-15(23)12(9-18-16(21)24-13)19-14(22)10-6-4-5-7-11(10)17/h4-7,9H,2-3,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXIVPXLXCTUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE
Reactant of Route 2
N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE
Reactant of Route 3
N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE
Reactant of Route 4
N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE
Reactant of Route 6
N-{2-BUTYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}-2-CHLOROBENZAMIDE

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